trans-10-Heptadecenoic acid

Vue d'ensemble

Description

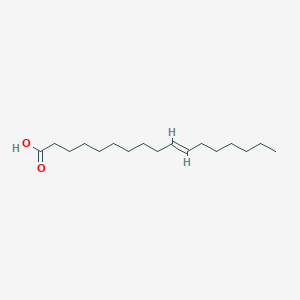

Acide trans-10-Heptadécénoïque: est un acide gras monoinsaturé de formule chimique C17H32O2. Il se caractérise par une double liaison trans située au niveau du 10ème carbone de la chaîne d'acide heptadécénoïque. Ce composé est un constituant mineur des graisses ruminantes et peut également être trouvé dans le pool d'acides gras monoinsaturés de certains animaux, tels que les serpents à sonnettes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'acide trans-10-Heptadécénoïque peut être synthétisé par synthèse chimique ou extrait de sources naturelles. La synthèse chimique implique généralement l'estérification de l'acide heptadécanoïque suivie d'une hydrogénation sélective pour introduire la double liaison trans à la 10ème position du carbone . Les conditions de réaction incluent souvent l'utilisation de catalyseurs et le contrôle de la température et de la pression pour obtenir le produit souhaité.

Méthodes de production industrielle: La production industrielle de l'acide trans-10-Heptadécénoïque peut impliquer l'extraction à grande échelle à partir de sources naturelles, telles que les graisses ruminantes, suivie de procédés de purification. Alternativement, les méthodes de synthèse chimique peuvent être mises à l'échelle pour produire le composé en quantités significatives pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions: L'acide trans-10-Heptadécénoïque subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Oxydation: Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides ou basiques.

Réduction: La réduction de la double liaison peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution: Les réactions d'halogénation peuvent se produire avec des réactifs tels que le brome ou le chlore dans des conditions contrôlées

Principaux produits:

Oxydation: Produit de l'acide heptadécanoïque ou d'autres dérivés oxydés.

Réduction: Donne de l'acide heptadécanoïque.

Substitution: Forme des dérivés halogénés de l'acide heptadécénoïque

Applications de la recherche scientifique

Chimie: L'acide trans-10-Heptadécénoïque est utilisé dans la synthèse des polyhydroxyalcanoates, qui sont des polymères biodégradables ayant des applications dans les bioplastiques .

Biologie: Il sert de composé modèle pour l'étude du métabolisme des acides gras et de la voie de β-oxydation dans divers organismes, y compris les plantes et les micro-organismes .

Médecine: Des recherches ont montré que l'acide trans-10-Heptadécénoïque peut moduler les réponses inflammatoires en piégeant les radicaux libres et en réduisant la production de cytokines pro-inflammatoires .

Industrie: Le composé est utilisé dans la production de produits chimiques de spécialité et comme étalon de référence en chimie analytique .

Mécanisme d'action

L'acide trans-10-Heptadécénoïque exerce ses effets par le biais de plusieurs voies. Il est impliqué dans le cycle de β-oxydation, où il est dégradé par des enzymes telles que l'énoyl-CoA hydratase II et la 2,4-diénoyl-CoA réductase . De plus, il piège les radicaux libres et empêche la formation d'espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif et l'inflammation .

Applications De Recherche Scientifique

Chemistry: trans-10-Heptadecenoic Acid is used in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers with applications in bioplastics .

Biology: It serves as a model compound for studying fatty acid metabolism and the β-oxidation pathway in various organisms, including plants and microorganisms .

Medicine: Research has shown that this compound can modulate inflammatory responses by scavenging free radicals and reducing the production of pro-inflammatory cytokines .

Industry: The compound is utilized in the production of specialty chemicals and as a reference standard in analytical chemistry .

Mécanisme D'action

trans-10-Heptadecenoic Acid exerts its effects through multiple pathways. It is involved in the β-oxidation cycle, where it undergoes degradation by enzymes such as enoyl-CoA hydratase II and 2,4-dienoyl-CoA reductase . Additionally, it scavenges free radicals and impedes the formation of reactive oxygen species, thereby reducing oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide cis-10-Heptadécénoïque: L'isomère cis de l'acide heptadécénoïque avec une double liaison à la même position.

Acide 10-Pentadécénoïque: Un acide gras similaire avec une chaîne carbonée plus courte.

Acide 10-Tétradécénoïque: Un autre composé apparenté avec une chaîne carbonée encore plus courte.

Unicité: L'acide trans-10-Heptadécénoïque est unique en raison de sa configuration trans, qui affecte ses propriétés physiques et chimiques, telles que le point de fusion et la réactivité. Cette configuration influence également son activité biologique, la rendant différente de son homologue cis et d'autres acides gras similaires .

Propriétés

IUPAC Name |

(E)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348025 | |

| Record name | (10E)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126761-43-1 | |

| Record name | (10E)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

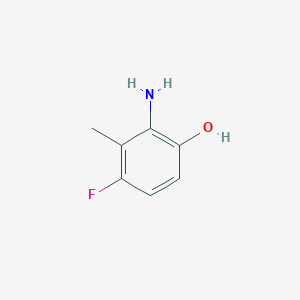

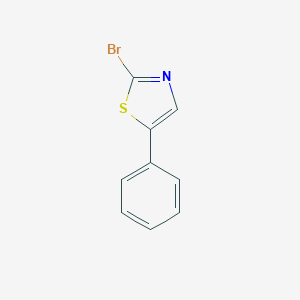

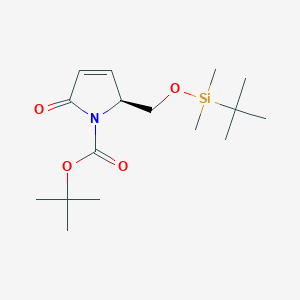

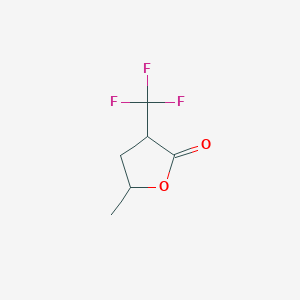

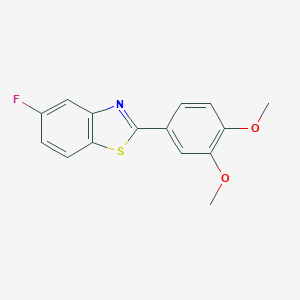

Feasible Synthetic Routes

Q1: Are there other fatty acids implicated in pregnancy outcomes for women with PCOS based on this study?

A: Yes, the study highlights other fatty acids besides trans-10-heptadecenoic acid. For instance, higher levels of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, docosapentaenoic acid (DPA), alpha-linolenic acid, and eicosapentaenoic acid (EPA), were linked to live births in the study population []. This finding suggests a potential beneficial role of PUFAs in achieving successful pregnancies for women with PCOS.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)

![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)

![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)